Cas no 1049874-51-2 (5-{(tert-butoxy)carbonylamino}bicyclo3.2.1octane-1-carboxylic acid)

5-{(tert-Butoxy)carbonylamino}bicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic organic compound featuring both a Boc-protected amine and a carboxylic acid functional group. Its rigid bicyclo[3.2.1]octane scaffold provides structural stability, making it valuable in medicinal chemistry and peptide synthesis. The Boc group offers selective deprotection under mild acidic conditions, enabling controlled modifications. The carboxylic acid moiety allows for further derivatization via amidation or esterification. This compound is particularly useful in the design of constrained peptidomimetics and as a building block for bioactive molecules requiring conformational rigidity. Its well-defined reactivity and stability make it a reliable intermediate in organic and pharmaceutical research.
5-{(tert-butoxy)carbonylamino}bicyclo3.2.1octane-1-carboxylic acid structure
1049874-51-2 structure
Product Name:5-{(tert-butoxy)carbonylamino}bicyclo3.2.1octane-1-carboxylic acid
CAS No:1049874-51-2
MF:C14H23NO4
MW:269.33672451973
MDL:MFCD13806408
CID:5186037
Update Time:2026-03-05

5-{(tert-butoxy)carbonylamino}bicyclo3.2.1octane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[3.2.1]octane-1-carboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-
    • 5-{(tert-butoxy)carbonylamino}bicyclo3.2.1octane-1-carboxylic acid
    • MDL: MFCD13806408
    • Inchi: 1S/C14H23NO4/c1-12(2,3)19-11(18)15-14-6-4-5-13(9-14,7-8-14)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17)
    • InChI Key: OMRHXULPACVHAT-UHFFFAOYSA-N
    • SMILES: C12(C(O)=O)CC(NC(OC(C)(C)C)=O)(CC1)CCC2

5-{(tert-butoxy)carbonylamino}bicyclo3.2.1octane-1-carboxylic acid Pricemore >>

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Additional information on 5-{(tert-butoxy)carbonylamino}bicyclo3.2.1octane-1-carboxylic acid

Recent Advances in the Application of 5-{(tert-butoxy)carbonylamino}bicyclo[3.2.1]octane-1-carboxylic acid (CAS: 1049874-51-2) in Chemical Biology and Pharmaceutical Research

The compound 5-{(tert-butoxy)carbonylamino}bicyclo[3.2.1]octane-1-carboxylic acid (CAS: 1049874-51-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This bicyclic scaffold, characterized by its rigid conformation and functional versatility, has been explored as a key intermediate in the synthesis of novel bioactive molecules targeting various disease pathways.

Recent studies have highlighted the role of this compound in the development of protease inhibitors, particularly those targeting viral proteases such as SARS-CoV-2 Mpro and HIV-1 protease. The bicyclo[3.2.1]octane core provides a stable three-dimensional framework that mimics natural peptide substrates while offering enhanced metabolic stability and improved pharmacokinetic properties. Researchers at several leading pharmaceutical companies have incorporated this scaffold into their drug discovery programs, yielding promising preclinical candidates with potent inhibitory activity.

In synthetic chemistry, 5-{(tert-butoxy)carbonylamino}bicyclo[3.2.1]octane-1-carboxylic acid has proven valuable as a chiral building block for asymmetric synthesis. Its stereochemical rigidity allows for precise control over molecular conformation, making it particularly useful in the construction of complex natural product analogs and peptidomimetics. Recent methodological advances have improved the efficiency of its synthesis and derivatization, enabling broader application in medicinal chemistry campaigns.

Structural-activity relationship (SAR) studies utilizing this scaffold have revealed important insights into molecular recognition patterns in protein-ligand interactions. X-ray crystallographic analyses of complexes formed between derivatives of this compound and various biological targets have provided atomic-level understanding of binding modes, informing the rational design of next-generation therapeutics. These findings have been particularly relevant in the development of central nervous system (CNS) drugs, where the compound's ability to cross the blood-brain barrier has been demonstrated.

From a formulation perspective, recent investigations have explored the physicochemical properties of 5-{(tert-butoxy)carbonylamino}bicyclo[3.2.1]octane-1-carboxylic acid derivatives, including their solubility profiles, stability under physiological conditions, and compatibility with various drug delivery systems. These studies have contributed to optimizing the developability of drug candidates containing this structural motif, addressing challenges related to bioavailability and formulation stability.

Looking forward, the versatility of 5-{(tert-butoxy)carbonylamino}bicyclo[3.2.1]octane-1-carboxylic acid positions it as a valuable tool in the continued exploration of chemical space for drug discovery. Its application in emerging areas such as targeted protein degradation, covalent inhibitor design, and molecular glues represents promising directions for future research. The compound's unique combination of structural features and synthetic accessibility ensures its ongoing relevance in pharmaceutical innovation.

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